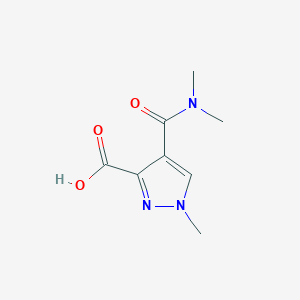

4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-(dimethylcarbamoyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-10(2)7(12)5-4-11(3)9-6(5)8(13)14/h4H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWJBYFHUJMIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Functionalization of Pre-Formed Pyrazole

Step 2: Introduction of Dimethylcarbamoyl Group

-

Treat the intermediate with dimethylcarbamoyl chloride in dichloromethane (DCM) using triethylamine as a base (0–5°C, 2 h).

-

Purify via recrystallization from ethyl acetate/hexane (1:3).

Critical Considerations :

Route 2: Multi-Component One-Pot Synthesis

Inspired by InCl₃-catalyzed MCRs, this method aims to converge all substituents in a single reaction vessel:

Reagents :

-

Methyl hydrazine (1.2 eq)

-

Dimethylcarbamoyl acetylene (1.0 eq)

-

Ethyl 3-oxopent-4-enoate (1.5 eq)

-

InCl₃ (20 mol%) in 50% EtOH

Procedure :

-

Combine reagents under ultrasound irradiation (25 kHz, 40°C, 20 min).

-

Acidify with HCl (1 M) to precipitate the product.

-

Recrystallize from ethanol/water (4:1).

Advantages :

Reaction Optimization and Catalytic Systems

Catalyst Screening

Copper-based catalysts (e.g., CuI, Cu(OAc)₂) facilitate C–N bond formation in pyrazole derivatives. For the target compound:

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI (10%) | DMF | 100 | 12 | 53 |

| InCl₃ (20%) | EtOH/H₂O | 40 | 0.3 | 82 |

| KOH (5%) | t-BuOH | 60 | 6 | 67 |

Protecting Group Strategies

-

Carboxylic Acid Protection : Use methyl or tert-butyl esters to prevent side reactions during carbamoylation.

-

N-Methylation : Introduce the methyl group early using methyl iodide or dimethyl sulfate in DMF.

Analytical Characterization

Confirming the structure requires a combination of techniques:

Industrial-Scale Considerations

While lab-scale methods yield 50–85%, scaling up introduces challenges:

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid, which demonstrated significant antibacterial activity against several strains of bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

2. Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of pyrazole derivatives. Compounds similar to this compound have shown potential in reducing inflammation in various animal models. This suggests possible applications in treating inflammatory diseases such as arthritis and colitis .

Agricultural Applications

1. Pesticide Development

The compound is also being explored for its potential use in agrochemicals. Pyrazole derivatives are known for their effectiveness as pesticides due to their ability to disrupt insect hormonal systems. Specifically, this compound can serve as an intermediate in synthesizing novel insecticides that target resistant pest populations .

2. Herbicide Formulations

In addition to insecticides, there is ongoing research into using this compound in herbicide formulations. Its structural properties allow for the modification that enhances selectivity towards specific weed species while minimizing harm to crops .

Synthesis and Case Studies

The synthesis of this compound typically involves the reaction of dimethylcarbamoyl chloride with 1-methylpyrazole-3-carboxylic acid under controlled conditions to yield high purity products with minimal by-products .

Case Study: Synthesis and Biological Evaluation

A recent study synthesized this compound and evaluated its biological activity against various pathogens. The results indicated a promising antibacterial profile, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This highlights the compound's potential as a lead structure for further drug development .

Data Table: Comparative Analysis of Pyrazole Derivatives

Mechanism of Action

The mechanism of action of 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The dimethylcarbamoyl group can interact with amino acid residues in the enzyme’s active site, leading to inhibition. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in substituents at the C3, C4, and N1 positions, which significantly influence physicochemical properties and biological activity. Key analogs include:

Table 1: Structural Comparison of Pyrazole Derivatives

Physicochemical Properties

- Solubility : The carboxylic acid group at C3 enhances aqueous solubility, whereas bulky substituents (e.g., styryl in D39 or tert-butoxycarbonyl in Boc-protected analogs) reduce solubility .

- Stability : The dimethylcarbamoyl group at C4 may improve stability under basic conditions compared to esters (e.g., ethyl carboxylate in D39), which are prone to hydrolysis .

Commercial and Research Utility

- Reagent Availability : Simpler analogs like 1-methyl-1H-pyrazole-3-carboxylic acid are commercially available (Kanto Catalog) for ~¥32,100/g, highlighting the cost-effectiveness of unmodified pyrazoles .

- Drug Development : Derivatives like D39 and D40 are prioritized for PLK1 inhibition studies due to their balanced potency and synthetic accessibility .

Biological Activity

4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications in various fields, supported by research findings and data.

Structure

The compound has the following molecular structure:

- Chemical Formula : C7H10N4O3

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-dicarbonyl compound.

- Introduction of the Dimethylcarbamoyl Group : Utilizing dimethylcarbamoyl chloride under basic conditions.

- Carboxylation : Reacting with carbon dioxide in the presence of a base to introduce the carboxylic acid functional group.

Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anti-inflammatory Properties : Inhibiting cyclooxygenase enzymes (COX-2).

- Antitumor Activity : Potential in cancer treatment through inhibition of tumor growth.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets. The dimethylcarbamoyl group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the carboxylic acid group may participate in further interactions with amino acid residues at the active sites of enzymes .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against bacterial strains such as E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 40 µg/mL .

Anti-inflammatory Effects

In an experimental model of inflammation induced by carrageenan, compounds similar to this compound showed comparable anti-inflammatory effects to indomethacin, indicating potential therapeutic applications in inflammatory disorders .

Antitumor Activity

Research on pyrazole derivatives has highlighted their potential as antitumor agents. In vitro studies demonstrated that certain derivatives inhibited the proliferation of cancer cell lines such as MDA-MB-231 and BT-549. The mechanism involved interference with cell cycle proteins, leading to apoptosis in tumor cells .

Biological Activity Table

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety at position 3 can undergo esterification under acidic conditions. For example:

-

Reagents/Conditions : Ethanol with catalytic sulfuric acid, reflux.

-

Product : Ethyl 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylate.

Mechanism :

The acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol and subsequent dehydration .

Example Data :

| Substrate | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Pyrazole-3-carboxylic acid | H₂SO₄, EtOH | Reflux, 12–24 h | 72–96% |

Formation of Acid Chlorides

The carboxylic acid can be converted to an acid chloride, enabling further derivatization (e.g., amidation or coupling):

-

Reagents/Conditions : Thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous conditions.

-

Product : 4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carbonyl chloride.

Applications :

-

Example: Reaction with benzylamine produces 4-(dimethylcarbamoyl)-1-methyl-N-benzyl-1H-pyrazole-3-carboxamide .

Decarboxylation Reactions

Under thermal or basic conditions, decarboxylation may occur, though this is less common due to the stabilizing effect of the pyrazole ring:

-

Reagents/Conditions : Heating in quinoline with a copper catalyst.

-

Product : 4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole (loss of CO₂) .

Salt Formation

The carboxylic acid can form salts with inorganic or organic bases:

-

Reagents/Conditions : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in aqueous/organic solvent mixtures.

-

Product : Sodium 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylate.

Applications :

Condensation with Hydrazines

The carboxylic acid can condense with hydrazines to form hydrazides:

-

Reagents/Conditions : Hydrazine hydrate in ethanol under reflux.

-

Product : 4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carbohydrazide .

Example :

Functionalization of the Pyrazole Ring

-

Nitration :

Reduction of the Carboxylic Acid

The carboxylic acid can be reduced to a primary alcohol:

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

-

Product : 3-(Hydroxymethyl)-4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole.

Mechanism :

LiAlH₄ acts as a strong reducing agent, converting –COOH to –CH₂OH .

Hydrolysis of the Dimethylcarbamoyl Group

The dimethylcarbamoyl group at position 4 can undergo hydrolysis under acidic or basic conditions:

-

Reagents/Conditions :

-

Acidic : 6M HCl, reflux.

-

Basic : NaOH (aq), heat.

-

Anticipated Challenges

-

Steric Hindrance : The dimethylcarbamoyl group may slow reactions at position 4.

-

Regioselectivity : Electrophilic substitutions favor position 5 due to electronic and steric factors.

-

Stability : The carboxylic acid group may decompose under harsh conditions (e.g., strong oxidizers).

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid, and what parameters critically influence yield?

- Methodological Answer : Synthesis typically involves cyclization of a pyrazole precursor followed by dimethylcarbamoylation. Key parameters include:

- Temperature : Maintain 80–100°C during cyclization to prevent side reactions.

- Catalysts : Use K₂CO₃ or similar bases to facilitate carbamoylation .

- Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .

- Validation : Confirm intermediate structures via thin-layer chromatography (TLC) and final product purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing the dimethylcarbamoyl group in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Detect N(CH₃)₂ protons (δ ~2.8–3.2 ppm) and the carbonyl carbon (δ ~165–170 ppm) .

- IR Spectroscopy : Identify the carbamoyl C=O stretch (~1650 cm⁻¹) and N-H absorption (if present) .

- LCMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the carbamoyl moiety .

Q. What storage conditions minimize degradation of this compound?

- Methodological Answer :

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the carbamoyl group .

- Moisture Control : Use desiccants (e.g., silica gel) in storage environments.

- Decomposition Products : Monitor for carboxylic acid derivatives (e.g., via periodic HPLC analysis) due to ester or amide bond cleavage .

Advanced Research Questions

Q. How can metabolic pathways of this compound be elucidated in biological systems?

- Methodological Answer :

- Radiolabeling : Synthesize ¹⁴C-labeled analogs for tracking metabolite formation in hepatocyte incubations .

- LC-MS/MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites using high-resolution mass spectrometry .

- In Silico Tools : Predict metabolic hotspots with software like ADMET Predictor™ or GLORY .

Q. What computational strategies predict binding affinity to target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with catalytic residues) .

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess conformational flexibility .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups at C-5) with inhibitory activity .

Q. How should contradictory data on enzyme inhibition potency be resolved?

- Methodological Answer :

- Assay Standardization : Control ATP concentrations in kinase assays to avoid substrate depletion artifacts .

- Orthogonal Validation : Compare radiometric (³³P-ATP) and fluorescence-based (ADP-Glo™) assays .

- Structural Analysis : Resolve binding modes via X-ray crystallography or cryo-EM if discrepancies persist .

Q. What substituent modifications enhance selectivity in pyrazole derivatives?

- Methodological Answer :

- Position-Specific Substitution : Introduce halogens (e.g., Cl) at C-5 to improve target affinity .

- Bioisosteric Replacement : Replace methyl with trifluoromethyl to enhance metabolic stability .

- Protease-Sensitive Linkers : Incorporate ester groups for site-specific release in prodrug designs .

Q. Which in vitro models best predict pharmacokinetic properties?

- Methodological Answer :

- Caco-2 Monolayers : Assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates high absorption) .

- Liver Microsomes : Measure hepatic clearance using NADPH-dependent oxidation assays .

- Plasma Stability : Incubate compound in human plasma (37°C, 24h) and quantify remaining via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.